(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479710
InChI: InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N
Molecular Formula: C16H26N2OS
Molecular Weight: 294.5 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13479710

Molecular Formula: C16H26N2OS

Molecular Weight: 294.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide -

Specification

Molecular Formula C16H26N2OS
Molecular Weight 294.5 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Standard InChI Key NILSZGYNYZEBRN-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Stereochemistry

The IUPAC name of the compound is (2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide. The (S) configuration at the second carbon of the butanamide backbone defines its stereochemistry, which is critical for its interactions in chiral environments. The molecule incorporates a 4-methylsulfanylbenzyl group attached to the amide nitrogen, introducing both hydrophobic and electron-rich sulfur-based characteristics.

Molecular Architecture

The compound’s structure is characterized by:

  • A central butanamide backbone with a methyl branch at the third carbon.

  • An isopropyl group (N(C(CH3)2)-\text{N}(\text{C}(\text{CH}_3)_2)) and a 4-methylsulfanylbenzyl group (N(CH2C6H4SCH3)-\text{N}(\text{CH}_2\text{C}_6\text{H}_4\text{SCH}_3)) attached to the amide nitrogen.

  • A primary amine group (NH2-\text{NH}_2) at the second carbon, contributing to potential hydrogen-bonding interactions.

The SMILES notation for the compound is:
CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N\text{CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N} .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC16H26N2OS\text{C}_{16}\text{H}_{26}\text{N}_2\text{OS}
Molecular Weight294.5 g/mol
IUPAC Name(2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide
InChIKeyNILSZGYNYZEBRN-HNNXBMFYSA-N
PubChem CID66568341

Synthesis and Physicochemical Properties

Physicochemical Profile

Limited experimental data exist for this compound, but computational predictions and analog comparisons provide insights:

  • Solubility: Moderate lipophilicity due to the isopropyl and benzyl groups, likely soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Melting Point: Unreported; analogous amides typically exhibit melting points between 120–180°C.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.

Biological Activity and Research Applications

Applications in Chemical Research

  • Ligand Design: The chiral amine and aromatic sulfanyl group make it a candidate for asymmetric catalysis or metalloprotein modeling.

  • Intermediate Synthesis: Used in constructing complex molecules for structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
(S)-2-Amino-N-isopropyl-N-(2-methoxybenzyl)-3-methylbutanamideC16H26N2O2\text{C}_{16}\text{H}_{26}\text{N}_2\text{O}_2278.39 Methoxy vs. methylsulfanyl substituent
Para-fluorobutyryl fentanylC23H29FN2O\text{C}_{23}\text{H}_{29}\text{FN}_2\text{O}380.49 Phenethylpiperidine backbone

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